molecular formula C22H19F3N4O7 B15024394 N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}furan-2-carboxamide

N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}furan-2-carboxamide

Cat. No.: B15024394
M. Wt: 508.4 g/mol
InChI Key: XYBDMVXFQAWRIO-UHFFFAOYSA-N
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Description

N-{1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}FURAN-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, a furan ring, and a trifluoromethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}FURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core, the introduction of the furan ring, and the attachment of the trifluoromethyl group. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-{1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}FURAN-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-{1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}FURAN-2-CARBOXAMIDE include other pyrrolo[2,3-d]pyrimidine derivatives, furan-containing compounds, and trifluoromethyl-substituted molecules.

Uniqueness

What sets this compound apart is its unique combination of structural features, including the pyrrolo[2,3-d]pyrimidine core, furan ring, and trifluoromethyl group. This combination imparts specific chemical and biological properties that make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H19F3N4O7

Molecular Weight

508.4 g/mol

IUPAC Name

N-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]furan-2-carboxamide

InChI

InChI=1S/C22H19F3N4O7/c1-34-12-6-5-11(10-14(12)35-2)7-8-29-16-15(18(31)27-20(29)33)21(19(32)26-16,22(23,24)25)28-17(30)13-4-3-9-36-13/h3-6,9-10H,7-8H2,1-2H3,(H,26,32)(H,28,30)(H,27,31,33)

InChI Key

XYBDMVXFQAWRIO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NC(=O)C4=CC=CO4)OC

Origin of Product

United States

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